

solubility of 3,5-Dimethoxyphenylacetonitrile in organic solvents

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Compound of Interest

Compound Name: **3,5-Dimethoxyphenylacetonitrile**

Cat. No.: **B135023**

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An In-depth Technical Guide to the Solubility of **3,5-Dimethoxyphenylacetonitrile** in Organic Solvents

Abstract

3,5-Dimethoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and fine chemical products.^[1] Its solubility in organic solvents is a critical physical property that dictates reaction conditions, influences purification strategies such as crystallization, and is fundamental for downstream formulation and drug delivery processes. This technical guide provides a comprehensive overview of the solubility characteristics of **3,5-Dimethoxyphenylacetonitrile**, grounded in fundamental chemical principles. It offers a detailed, field-proven protocol for the quantitative determination of its solubility and discusses the interplay between its molecular structure and the properties of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and purification processes involving this compound.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process efficiency, product purity, and ultimately, therapeutic efficacy. **3,5-Dimethoxyphenylacetonitrile** (Figure 1), a versatile building block, is no exception. The selection of an appropriate solvent system is paramount for:

- Reaction Kinetics: Ensuring reactants are in the same phase to facilitate molecular collisions and drive chemical reactions to completion.
- Purification and Crystallization: Exploiting solubility differences at various temperatures to isolate the target compound from impurities and achieve the desired crystalline form.
- Process Safety and Scalability: Choosing solvents that are not only effective but also safe to handle at an industrial scale and environmentally benign.
- Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the design of effective drug delivery systems.

This guide moves beyond a simple listing of solvents, delving into the structural and chemical principles that govern the dissolution of **3,5-Dimethoxyphenylacetonitrile**.

Figure 1: Chemical Structure of **3,5-Dimethoxyphenylacetonitrile** Molecular Formula: $C_{10}H_{11}NO_2$ Molecular Weight: 177.20 g/mol [\[2\]](#)

Physicochemical Properties

A compound's inherent properties are the primary determinants of its solubility behavior.

Property	Value	Source(s)
CAS Number	13388-75-5	[1] [3]
Molecular Formula	$C_{10}H_{11}NO_2$	[2] [4]
Molecular Weight	177.20 g/mol	[2] [4]
Appearance	White to orange or green powder/crystal	[1] [4]
Melting Point	54-58 °C	[1] [4] [5]
Boiling Point	178 °C @ 10 mmHg	[4]
Synonyms	3,5-Dimethoxybenzyl Cyanide	[4]

Theoretical Framework: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is "like dissolves like," which relates the polarity of the solute to that of the solvent.[\[6\]](#)

The structure of **3,5-Dimethoxyphenylacetonitrile** is amphiphilic, containing both polar and non-polar regions:

- **Polar Moieties:** The nitrile group (-C≡N) possesses a strong dipole moment, and the two methoxy groups (-OCH₃) contribute to the molecule's polarity through their ether linkages. These groups can participate in dipole-dipole interactions.
- **Non-Polar Moiety:** The benzene ring forms the non-polar backbone of the molecule, favoring interactions with non-polar solvents through van der Waals forces.

Therefore, its solubility is highest in solvents that can effectively interact with both its polar functional groups and its non-polar aromatic ring. Solvents with intermediate polarity are often excellent candidates. The dielectric constant of a solvent provides a quantitative measure of its polarity; solvents with a dielectric constant below 15 are generally considered nonpolar.[\[7\]](#)

Qualitative Solubility Profile

Based on available literature, **3,5-Dimethoxyphenylacetonitrile** exhibits the following general solubility characteristics:

Solvent Class	Example Solvent(s)	Observed Solubility	Source(s)
Polar Aprotic	Dimethylformamide (DMF)	Soluble	[1]
Dichloromethane (DCM)	Soluble	[3] [5]	
Ethyl Acetate	Soluble	[5]	
Polar Protic	Ethanol	Soluble	[1] [3]
Aqueous	Water	Limited Solubility	[3]

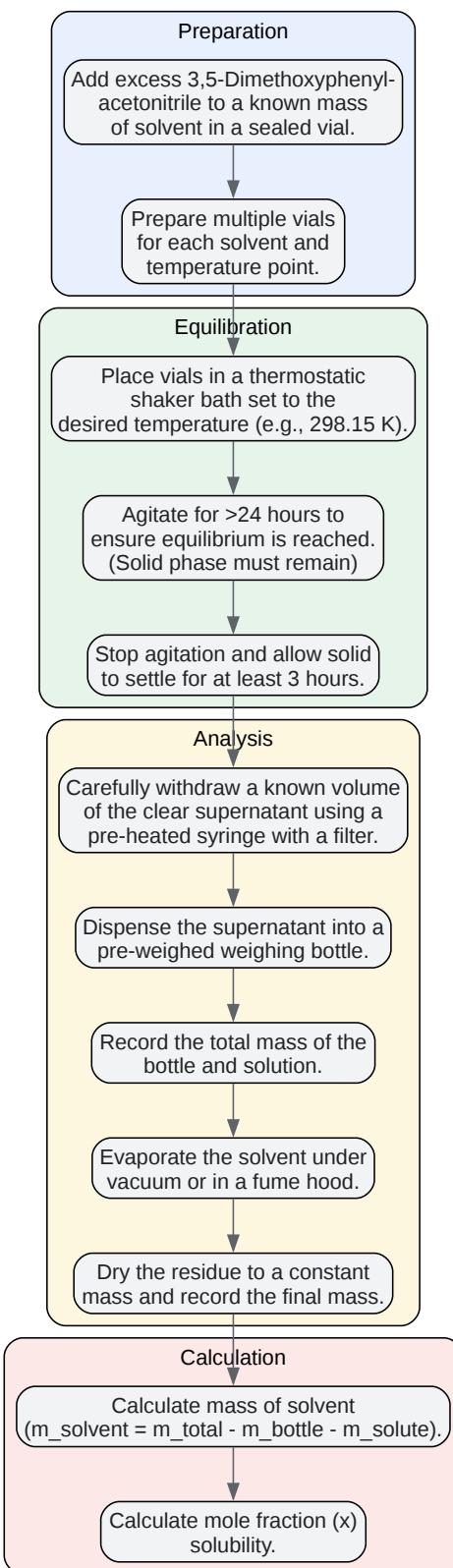
This profile aligns with theoretical expectations. The compound's limited solubility in water is due to the large, non-polar benzene ring, which disrupts the strong hydrogen-bonding network of water.^[3] Its solubility in polar organic solvents like ethanol, DCM, and ethyl acetate is attributed to favorable dipole-dipole and van der Waals interactions.^{[1][3][5]}

Quantitative Solubility Determination: A Validated Gravimetric Protocol

While qualitative data is useful for initial screening, quantitative data is essential for process design and optimization. The following is a robust, step-by-step protocol for determining the solubility of **3,5-Dimethoxyphenylacetonitrile** using a static gravimetric method, adapted from established methodologies for similar compounds.^[8]

Causality of Experimental Design: This method is chosen for its accuracy and reliability. By allowing the system to reach equilibrium in a thermostatically controlled environment, we ensure the measured solubility is the true thermodynamic solubility. The gravimetric finish (weighing the evaporated residue) is a direct and robust measurement of the dissolved solute mass.

Experimental Workflow Diagram

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Caption: Gravimetric method for quantitative solubility determination.

Step-by-Step Methodology

- Preparation:

- To a series of 10 mL glass vials, add a known mass (approx. 5 g) of the chosen organic solvent.
- Add an excess amount of **3,5-Dimethoxyphenylacetonitrile** to each vial to create a saturated solution with visible solid remaining.
- Securely cap the vials to prevent solvent evaporation.

- Equilibration:

- Place the vials in a constant-temperature shaker bath, precisely controlled to the target temperature (e.g., 283.15 K, 298.15 K, 313.15 K).
- Agitate the vials for a minimum of 24 hours to ensure the system reaches solid-liquid equilibrium. The prolonged agitation is critical for achieving true thermodynamic solubility.
- After the equilibration period, cease agitation and let the vials stand undisturbed in the bath for at least 3 hours to allow the excess solid to settle completely.

- Sampling and Analysis:

- Pre-weigh a clean, dry weighing bottle (m_1).
- Using a pre-heated glass syringe (to prevent premature crystallization upon sampling), carefully withdraw approximately 2 mL of the clear supernatant. The syringe should be fitted with a filter (e.g., 0.45 μ m PTFE) to exclude any solid particles.
- Quickly dispense the sample into the pre-weighed bottle and seal it. Immediately record the new mass (m_2).
- Remove the cap and place the bottle in a vacuum oven at a moderate temperature (e.g., 40°C) until the solvent has completely evaporated and the crystalline residue is dry.
- Cool the bottle in a desiccator and weigh it until a constant mass is achieved (m_3).

- Calculations:
 - Mass of solute (m_{solute}) = $m_3 - m_1$
 - Mass of solvent (m_{solvent}) = $m_2 - m_3$
 - Solubility (g/100 g solvent) = $(m_{\text{solute}} / m_{\text{solvent}}) * 100$
 - Mole fraction solubility (x) can be calculated using the molecular weights of the solute ($\text{MW}_{\text{solute}}$) and solvent ($\text{MW}_{\text{solvent}}$):
 - Moles of solute = $m_{\text{solute}} / \text{MW}_{\text{solute}}$
 - Moles of solvent = $m_{\text{solvent}} / \text{MW}_{\text{solvent}}$
 - $x = (\text{Moles of solute}) / (\text{Moles of solute} + \text{Moles of solvent})$

Interpreting Solubility: The Solvent's Role

To predict or rationalize solubility, it is crucial to consider the properties of the solvent. The following table provides key parameters for common organic solvents.

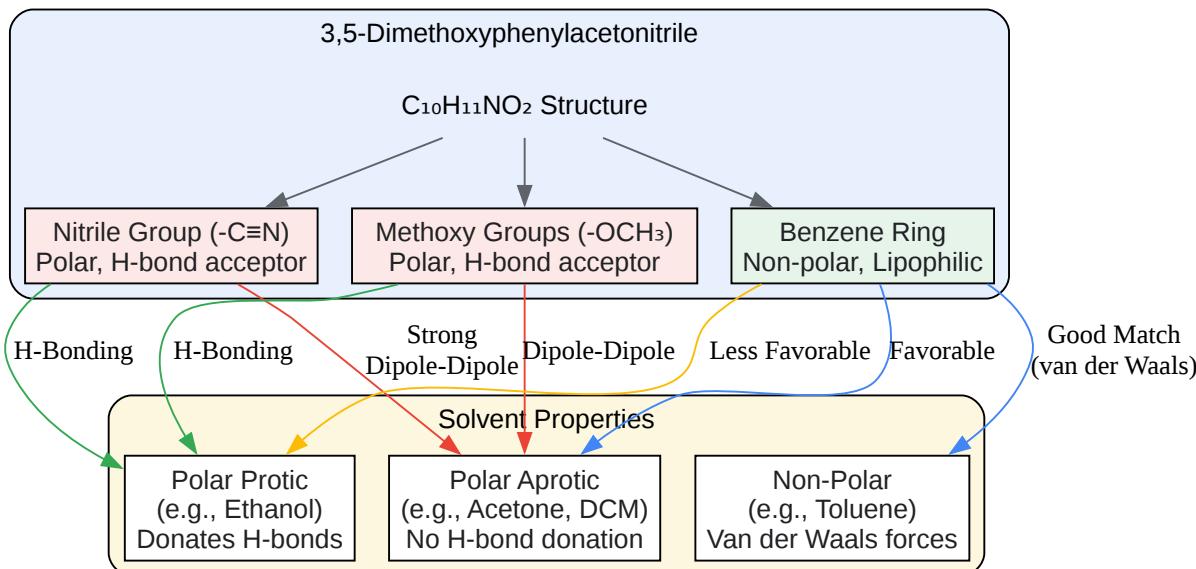
Solvent	Polarity Index	Dielectric Constant (@ 20-25°C)	Type
n-Heptane	0.1	1.92	Non-Polar
Toluene	2.4	2.38	Non-Polar
Diethyl Ether	2.8	4.33	Non-Polar
Dichloromethane	3.1	8.93	Polar Aprotic
Tetrahydrofuran (THF)	4.0	7.58	Polar Aprotic
Ethyl Acetate	4.4	6.02	Polar Aprotic
Acetone	5.1	20.7	Polar Aprotic
Isopropyl Alcohol	3.9	19.92	Polar Protic
Ethanol	4.3	24.55	Polar Protic
Methanol	5.1	32.70	Polar Protic
Acetonitrile	5.8	37.5	Polar Aprotic
Dimethylformamide (DMF)	6.4	36.71	Polar Aprotic
Dimethyl Sulfoxide (DMSO)	7.2	46.68	Polar Aprotic

Data sourced from multiple references.[\[9\]](#)

[\[10\]](#)

Structure-Solubility Relationship

The solubility of **3,5-Dimethoxyphenylacetonitrile** is a balance between the energetic cost of breaking the crystal lattice and the energetic gain from solvating the molecule.



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Caption: Intermolecular forces governing solubility.

- In Non-Polar Solvents (e.g., Toluene, Heptane): Solubility will be limited. While the benzene ring interacts favorably, the polar nitrile and methoxy groups are poorly solvated, making dissolution energetically unfavorable.
- In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Good solubility is expected. These solvents have significant dipole moments that can effectively solvate the nitrile and methoxy groups, while their organic nature accommodates the non-polar ring.
- In Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as hydrogen bond acceptors for the nitrile and ether oxygens. Their alkyl chains provide favorable van der Waals interactions with the benzene ring.

Safety and Handling

3,5-Dimethoxyphenylacetonitrile is a hazardous substance and must be handled with appropriate precautions.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is classified as an irritant.[2]
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][4]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][4] Do not eat, drink, or smoke when using this product.[4]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, sealed from moisture.[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11][12]

Conclusion

The solubility of **3,5-Dimethoxyphenylacetonitrile** is a multifaceted property governed by the interplay of its polar functional groups and its non-polar aromatic core. A qualitative assessment indicates good solubility in common polar organic solvents and limited solubility in water. For process development and optimization, quantitative data is indispensable. The gravimetric method detailed in this guide provides a reliable and accurate means of generating this crucial data. By understanding the fundamental principles of solubility and applying rigorous experimental techniques, researchers can make informed decisions in solvent selection, leading to more efficient, scalable, and robust chemical processes.

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